Cas no 64142-63-8 (1-acetyl-1,2,3,4-tetrahydroquinolin-4-one)

64142-63-8 structure
Nome del prodotto:1-acetyl-1,2,3,4-tetrahydroquinolin-4-one
Numero CAS:64142-63-8
MF:C11H11NO2
MW:189.210542917252
MDL:MFCD20318871
CID:528021
PubChem ID:278105
1-acetyl-1,2,3,4-tetrahydroquinolin-4-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4(1H)-Quinolinone, 1-acetyl-2,3-dihydro-
- 1-acetyl-2,3-dihydroquinolin-4-one
- 1-acetyl-1,2,3,4-tetrahydro-4-quinolone
- 1-acetyl-1,2,3,4-tetrahydroquinolin-4-one
- 1-acetyl-2,3-dihydro-1H-quinolin-4-one
- 1-Acetyl-2,3-dihydro-4(1H)-quinolinone
- 1-acetyl-2,3-dihydroquinolin-4(1h)-one
- AC1L5NCV
- AC1Q6JCZ
- AR-1C1310
- CTK2F8706
- N-Acetyl-1,2,3,4-tetrahydrochinolin-4-on
- N-acetyl-1,2-dihydroquinolin-4(3H)-one
- NSC127317
- SureCN68594
- Y13463
- 2,3-Dihydro-1-acetyl-quinolin-4-one
- SY143573
- DTXSID20298982
- 64142-63-8
- AKOS013634916
- BS-17342
- CS-0161698
- EN300-113015
- SCHEMBL68594
- MFCD20318871
- NSC-127317
- FSCBVPABAPSIMB-UHFFFAOYSA-N
-
- MDL: MFCD20318871
- Inchi: InChI=1S/C11H11NO2/c1-8(13)12-7-6-11(14)9-4-2-3-5-10(9)12/h2-5H,6-7H2,1H3
- Chiave InChI: FSCBVPABAPSIMB-UHFFFAOYSA-N
- Sorrisi: CC(=O)N1CCC(=O)c2ccccc12
Proprietà calcolate
- Massa esatta: 189.07903
- Massa monoisotopica: 189.079
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 14
- Conta legami ruotabili: 0
- Complessità: 262
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.8
- Superficie polare topologica: 37.4Ų
Proprietà sperimentali
- Densità: 1.22
- Punto di ebollizione: 422.7°Cat760mmHg
- Punto di infiammabilità: 213.2°C
- Indice di rifrazione: 1.576
- PSA: 37.38
- LogP: 1.69090
1-acetyl-1,2,3,4-tetrahydroquinolin-4-one Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD655692-5g |
1-Acetyl-2,3-dihydroquinolin-4(1H)-one |
64142-63-8 | 97% | 5g |
¥16911.0 | 2024-04-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD655692-1g |
1-Acetyl-2,3-dihydroquinolin-4(1H)-one |
64142-63-8 | 97% | 1g |
¥5637.0 | 2024-04-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CI326-50mg |
1-acetyl-1,2,3,4-tetrahydroquinolin-4-one |
64142-63-8 | 97% | 50mg |
1014.0CNY | 2021-07-15 | |
Chemenu | CM240434-1g |
1-Acetyl-2,3-dihydroquinolin-4(1H)-one |
64142-63-8 | 97% | 1g |
$*** | 2023-05-30 | |
eNovation Chemicals LLC | Y1224747-1g |
1-Acetyl-2,3-dihydroquinolin-4(1H)-one |
64142-63-8 | 95% | 1g |
$970 | 2024-06-03 | |
Enamine | EN300-113015-1.0g |
1-acetyl-1,2,3,4-tetrahydroquinolin-4-one |
64142-63-8 | 95% | 1g |
$380.0 | 2023-06-09 | |
Ambeed | A906380-250mg |
1-Acetyl-2,3-dihydroquinolin-4(1H)-one |
64142-63-8 | 97% | 250mg |
$300.0 | 2025-02-26 | |
Ambeed | A906380-1g |
1-Acetyl-2,3-dihydroquinolin-4(1H)-one |
64142-63-8 | 97% | 1g |
$688.0 | 2025-02-26 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD655692-250mg |
1-Acetyl-2,3-dihydroquinolin-4(1H)-one |
64142-63-8 | 97% | 250mg |
¥2252.0 | 2024-04-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CI326-1g |
1-acetyl-1,2,3,4-tetrahydroquinolin-4-one |
64142-63-8 | 97% | 1g |
7618.0CNY | 2021-07-15 |
1-acetyl-1,2,3,4-tetrahydroquinolin-4-one Letteratura correlata
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
64142-63-8 (1-acetyl-1,2,3,4-tetrahydroquinolin-4-one) Prodotti correlati
- 2680810-11-9(3-Acetamido-4,4,4-trifluoro-3-phenylbutanoic acid)
- 59954-04-0(Methyl 2-(4-aminophenoxy)acetate)
- 2201249-65-0(N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine)
- 2758004-68-9(5-Ethyl-2,4-difluoroaniline hydrochloride)
- 2742652-24-8(1-[4-(difluoromethyl)oxan-4-yl]methanamine hydrochloride)
- 903207-02-3(2-{4-3-(2-methoxyphenyl)-5-methylpyrazolo1,5-apyrimidin-7-ylpiperazin-1-yl}ethan-1-ol)
- 15839-38-0(2-(dimethoxymethyl)cyclohexan-1-one)
- 2008784-65-2(4-(methoxymethyl)-4-(propan-2-yl)-3H,4H,5H,6H,7H-imidazo4,5-cpyridine)
- 52154-82-2((1r-trans) 1-methyl-4-(1-methylethenyl)-2-cyclohexene-1-ol)
- 2227877-26-9((1S)-2,2,2-trifluoro-1-(3-nitro-1H-pyrazol-4-yl)ethan-1-ol)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:64142-63-8)1-acetyl-1,2,3,4-tetrahydroquinolin-4-one

Purezza:99%/99%/99%
Quantità:250mg/1g/5g
Prezzo ($):270.0/619.0/2027.0